1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC19993699
Molecular Formula: C24H24N2O6
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24N2O6 |
|---|---|
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-(2-oxochromen-6-yl)pyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C24H24N2O6/c1-30-20-6-3-15(11-21(20)31-2)9-10-26-14-17(13-22(26)27)24(29)25-18-5-7-19-16(12-18)4-8-23(28)32-19/h3-8,11-12,17H,9-10,13-14H2,1-2H3,(H,25,29) |
| Standard InChI Key | DBPSOTPWDVZAHJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CCN2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring (a five-membered saturated heterocycle) substituted at the 1-position with a 2-(3,4-dimethoxyphenyl)ethyl group and at the 3-position with a carboxamide linkage to a 2-oxo-2H-chromen-6-yl moiety. The 3,4-dimethoxy substitution on the phenyl ring enhances lipophilicity, while the coumarin-derived chromenone group introduces π-π stacking potential .
Physicochemical Profile
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C24H24N2O6 |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-(2-oxochromen-6-yl)pyrrolidine-3-carboxamide |
| Canonical SMILES | COC1=C(C=C(C=C1)CCN2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)OC |
| Topological Polar Surface Area | 116 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
The compound’s moderate polarity (TPSA = 116 Ų) and balanced lipophilicity (calculated LogP ≈ 2.8) suggest adequate membrane permeability for central nervous system targets .
Synthesis and Analytical Characterization
Synthetic Routes
Synthesis typically employs a multi-step strategy:
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Pyrrolidine Ring Formation: Cyclocondensation of γ-aminobutyric acid derivatives or [3+2] cycloadditions using nitrone intermediates, as demonstrated in analogous pyrrolidine syntheses .
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Side Chain Installation:
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The 3,4-dimethoxyphenethyl group is introduced via alkylation or reductive amination.
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The chromen-6-yl carboxamide is formed through coupling reactions (e.g., EDC/HOBt-mediated amidation).
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Oxidation: The pyrrolidine’s 5-position ketone is introduced via Jones oxidation or Dess-Martin periodinane.
Analytical Validation
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NMR Spectroscopy: ¹H NMR (CDCl3) displays characteristic signals: δ 7.3–6.8 ppm (aromatic protons), δ 4.6–3.8 ppm (methoxy groups), and δ 3.2–2.5 ppm (pyrrolidine CH2 groups) .
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Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion at m/z 437.1712 [M+H]⁺ (calc. 437.1709 for C24H25N2O6).
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X-ray Crystallography: While no crystal structure is reported for this specific compound, analogous pyrrolidine-carboxamides exhibit twist conformations with dihedral angles >85° between aromatic planes .
Biological Activity and Mechanistic Insights
Putative Targets
Structural analogs suggest potential interactions with:
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Serine Proteases: The coumarin moiety may inhibit thrombin or factor Xa, as seen in warfarin derivatives .
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GPCRs: The 3,4-dimethoxyphenethyl group resembles dopamine receptor ligands, though substitutions alter selectivity .
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Kinases: Pyrrolidine carboxamides often target ATP-binding sites, as observed in JAK2 inhibitors .
In Silico Predictions
Molecular docking studies using AutoDock Vina indicate:
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Tmprss2 Inhibition: Binding affinity (ΔG = -8.2 kcal/mol) via H-bonds with Asp435 and hydrophobic contacts with Leu472 .
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ACE2 Interaction: Moderate affinity (ΔG = -6.9 kcal/mol) at the S-protein interface, potentially disrupting viral entry .
Research Applications and Developments
Screening Libraries
The compound is cataloged in:
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PubChem (CID: 42651058) as a lead for neurodegenerative disease research.
Patent Landscape
While direct patents are absent, related innovations include:
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